1,2,3,4,6-Pentachlorodibenzo-p-dioxin
Overview
Description
1,2,3,4,6-Pentachlorodibenzo-p-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners . It’s a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas . Dioxins occur as by-products from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires .
Molecular Structure Analysis
The molecular formula of this compound is C12H3Cl5O2 . The structure consists of two benzene rings joined by two oxygen bridges, with chlorine atoms attached at five different positions .Physical and Chemical Properties Analysis
The average molecular mass of this compound is 356.416 g/mol . It belongs to the class of organic compounds known as chlorinated dibenzo-p-dioxins, which are organic compounds containing a chlorine atom attached to a dibenzo-p-dioxin moiety .Scientific Research Applications
Biotransformation and Environmental Impact
Research on 1,2,3,4,6-pentachlorodibenzo-p-dioxin (PeCDD) includes the study of its biotransformation by microorganisms. Sphingomonas wittichii RW1, for example, has been shown to catabolize various chlorinated dioxins, illustrating the potential of using certain bacterial strains for environmental detoxification of dioxin pollutants. This research is crucial for understanding how these toxic compounds can be broken down in nature and potentially for developing bioremediation strategies (Nam, Kim, Schmidt, & Chang, 2006).
Medical Research: Breast Cancer Therapy
PeCDD and related compounds have been researched for their potential in cancer therapy. Studies have explored how these compounds, through their interaction with the aryl hydrocarbon receptor (AhR), can inhibit the proliferation of certain types of cancer cells, such as estrogen receptor-negative breast cancer cells. This suggests a new avenue for cancer treatment, particularly for forms of cancer that are resistant to conventional therapies (Zhang et al., 2009).
Carcinogenic Properties and Mechanisms
Significant research has been devoted to understanding the carcinogenic properties of chlorinated dioxins like PeCDD. Studies have investigated the mechanisms through which these compounds induce cancer, often focusing on their interactions with the AhR and the consequent biological effects. This research has contributed to the classification of certain dioxins as carcinogens and is crucial for public health policy and risk assessment (Steenland, Bertazzi, Baccarelli, & Kogevinas, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,2,3,4,6-pentachlorodibenzo-p-dioxin | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O2/c13-4-2-1-3-5-10(4)19-12-9(17)7(15)6(14)8(16)11(12)18-5/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWDBNKKBLRAMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074078 | |
Record name | 1,2,3,4,6-Pentachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 1.20X10-4 mg/l @ 20 °C | |
Details | Fischer J et al; Chemosphere 25: 543-52 (1992) | |
Record name | PENTACHLORODIBENZO-p-DIOXIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6869 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
5.60X10-10 mm Hg @ 25 °C | |
Details | Rordorf BF; Chemosphere 18: 783-8 (1989) | |
Record name | PENTACHLORODIBENZO-p-DIOXIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6869 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
67028-19-7, 36088-22-9 | |
Record name | 1,2,3,4,6-Pentachlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067028197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4,6-Pentachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,6-PENTACHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8LZ311J18 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PENTACHLORODIBENZO-p-DIOXIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6869 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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